

# Cenicriviroc: Exploring Therapeutic Frontiers Beyond HIV and NASH

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Initially developed for the treatment of HIV-1 infection, its immunomodulatory and anti-inflammatory properties have led to its investigation in non-alcoholic steatohepatitis (NASH). However, the therapeutic potential of Cenicriviroc extends beyond these indications. This technical guide provides a comprehensive overview of the emerging investigational uses of Cenicriviroc, focusing on its application in oncology, primary sclerosing cholangitis (PSC), COVID-19, inflammatory bowel disease (IBD), and cholestatic liver injury. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CCR2/CCR5 antagonism.

# Mechanism of Action: The Role of CCR2 and CCR5 Inhibition

**Cenicriviroc** exerts its effects by blocking the signaling pathways of two key chemokine receptors, CCR2 and CCR5. These receptors are integral to the trafficking and recruitment of various immune cells to sites of inflammation and tissue injury.

• CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the bone marrow and their migration into tissues, where they can differentiate into macrophages.



In various disease states, this influx of inflammatory macrophages contributes to tissue damage and fibrosis.

 CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are primarily involved in the recruitment of T-cells, macrophages, and other immune cells. CCR5 is also a co-receptor for HIV entry into T-cells.

By inhibiting both these receptors, **Cenicriviroc** can modulate the inflammatory milieu in a variety of pathological conditions, making it a promising candidate for a range of diseases beyond its initial indications.

# **Investigational Use in Oncology**

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix. The infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), often mediated by CCR2 and CCR5 signaling, can suppress anti-tumor immunity and promote tumor growth and metastasis. **Cenicriviroc** is being investigated for its potential to remodel the TME and enhance anti-tumor immune responses.

## **Preclinical Studies in Colorectal Cancer**

A preclinical study investigated the efficacy of **Cenicriviroc** in a mouse model of colorectal cancer.[1]

#### Experimental Protocol:

- Cell Line: CT26 murine colorectal carcinoma cells were used.
- Animal Model: BALB/c mice were subcutaneously injected with 4 x 10<sup>5</sup> CT26 cells.
- Treatment: Ten days after tumor cell implantation, mice were treated with intraperitoneal
  injections of Cenicriviroc (20 mg/kg) three times a week for three weeks. The control group
  received PBS.[1]
- Endpoints: Tumor size was measured on days 1, 7, and 21 post-treatment initiation. Gene and protein expression of various markers in tumor tissues were analyzed by qRT-PCR, western blot, and ELISA. Apoptosis was assessed by flow cytometry.[1]



#### Quantitative Data:

| Parameter                | Day 1 | Day 7 | Day 21 |
|--------------------------|-------|-------|--------|
| Tumor Size Reduction (%) | 12.48 | 54.57 | 70.57  |

| Marker                                           | CVC-Treated (mRNA reduction %) | CVC-Treated (protein reduction %) |
|--------------------------------------------------|--------------------------------|-----------------------------------|
| CCR2                                             | -                              | 45                                |
| CCL2                                             | -                              | 45.34                             |
| VEGF                                             | -                              | 60.94                             |
| NF-ĸB                                            | 42 (24h), 61 (48h), 64 (72h)   | 62                                |
| с-Мус                                            | 90 (24h), 71 (48h), 25 (72h)   | 34                                |
| Vimentin                                         | 22 (24h), 50 (48h), 70 (72h)   | 55                                |
| IL-33                                            | 60 (24h), 50 (48h & 72h)       | 44                                |
| Data from in vitro experiments on CT26 cells.[1] |                                |                                   |

#### Signaling Pathway:

The binding of CCL2 to CCR2 activates downstream signaling pathways like JAK/STAT and PI3K/AKT, promoting cancer cell proliferation.[1] **Cenicriviroc**'s inhibition of CCR2 is believed to disrupt these pathways, leading to reduced tumor growth.





Click to download full resolution via product page

**Cenicriviroc**'s Inhibition of CCR2-Mediated Proliferation.

# Investigational Use in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive cholestatic liver disease with no approved medical therapy. The rationale for using **Cenicriviroc** in PSC stems from the role of CCR2 and CCR5 in hepatic inflammation and fibrosis.

## The PERSEUS Trial

The PERSEUS study was a Phase 2a, single-arm, open-label, exploratory trial designed to evaluate the efficacy and safety of **Cenicriviroc** in adult patients with PSC.[2][3]



#### Experimental Protocol:

- Study Design: A single-arm, open-label, exploratory study conducted at eight sites in the United States and Canada.[2]
- Participants: 24 adult patients (18-75 years) with a clinical diagnosis of PSC and a serum alkaline phosphatase (ALP) level ≥1.5 times the upper limit of normal (ULN).[2]
- Treatment: Cenicriviroc 150 mg administered orally once daily for 24 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the percent change in ALP from baseline to week 24.[2]
- Secondary Endpoints: Key secondary endpoints included the proportion of participants achieving ALP normalization and an overall response (decrease to <1.5 times ULN or a 50% decrease).[2]

#### Quantitative Data:

| Parameter                           | Baseline (Median) | Week 24 (Median<br>Change) | Week 24 (Median %<br>Change) |
|-------------------------------------|-------------------|----------------------------|------------------------------|
| Alkaline Phosphatase<br>(ALP) (U/L) | 369               | -49.5                      | -18.0                        |

- ALP Normalization: 0% of participants.[2]
- Overall Response (<1.5x ULN or 50% decrease): 10% of participants (2 out of 20 completers) achieved a reduction in ALP to <1.5 times the ULN.[2]</li>

#### **Experimental Workflow:**





Click to download full resolution via product page

PERSEUS Clinical Trial Workflow.

## **Investigational Use in COVID-19**

The hyperinflammatory response, or "cytokine storm," is a major contributor to the severity of COVID-19. Given the role of CCR2 and CCR5 in leukocyte trafficking, **Cenicriviroc** was investigated for its potential to mitigate the inflammatory cascade in hospitalized patients with COVID-19 pneumonia.

### **Phase II Clinical Trial**

An investigator-initiated, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of **Cenicriviroc** in this patient population.[4] A larger randomized clinical trial also evaluated **Cenicriviroc** as an immunomodulator for COVID-19 pneumonia.[5][6]

#### Experimental Protocol:

- Study Design: A 2:1 randomized, placebo-controlled, double-blind phase II trial.[4] The larger trial was a randomized, double-masked, placebo-controlled clinical trial using a master protocol.[5][6]
- Participants: Hospitalized patients with moderate to severe COVID-19 pneumonia.[4][5]
- Treatment: **Cenicriviroc** group received a 300 mg loading dose followed by 150 mg twice daily for 28 days, in addition to standard of care.[4][5] The placebo group received a matching placebo and standard of care.
- Primary Endpoint: The primary endpoint was the patient's responder status, defined as
  achieving grade 1 or 2 on the 7-point ordinal scale of clinical improvement on day 15.[4] The
  larger trial's primary outcome was time to recovery by day 28, evaluated using an 8-point
  ordinal scale.[5][6]

Quantitative Data from the Phase II Trial:



| Parameter                | Cenicriviroc Group<br>(n=18) | Placebo Group<br>(n=12) | Odds Ratio (95%<br>CI) |
|--------------------------|------------------------------|-------------------------|------------------------|
| Responders at Day 15 (%) | 82.4 (14/17)                 | 91.7 (11/12)            | 0.5 (0.04–3.41)        |
| Mortality                | 1 death                      | 0 deaths                | -                      |

Quantitative Data from the Larger Randomized Trial:

| Parameter               | Cenicriviroc<br>Group | Placebo Group | Recovery Rate<br>Ratio (95% CI) | P-value |
|-------------------------|-----------------------|---------------|---------------------------------|---------|
| Time to<br>Recovery     | -                     | -             | 1.01 (0.86-1.18)                | 0.94    |
| 28-Day Mortality<br>(%) | 13.8                  | 11.9          | OR: 1.18 (0.72-<br>1.94)        | -       |

#### **Experimental Workflow:**



Click to download full resolution via product page

COVID-19 Clinical Trial Workflow.

# Investigational Use in Inflammatory Bowel Disease (IBD) and Colitis



The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves a dysregulated immune response in the gastrointestinal tract, with significant infiltration of inflammatory cells. CCR2 and CCR5 are implicated in this process.

# **Preclinical Studies in Experimental Colitis**

A recent study evaluated the efficacy of **Cenicriviroc** in a mouse model of dextran sulfate sodium (DSS)-induced colitis.[7]

#### Experimental Protocol:

- Animal Model: Acute and chronic colitis were induced in mice using DSS.
- Treatment: Mice were treated with Cenicriviroc.
- Endpoints: Efficacy was assessed by Disease Activity Index (DAI) scores, histological evaluation of inflammation and fibrosis, and analysis of key inflammatory and fibrotic markers. In vitro experiments were conducted on the HT29 human colon cancer cell line and CCD-18Co colonic myofibroblasts.[7]

#### Quantitative Data:

| In Vitro (HT29 cells)  | CVC Treatment Effect  | P-value |
|------------------------|-----------------------|---------|
| CCL5 mRNA expression   | Significantly reduced | < 0.01  |
| CX3CL1 mRNA expression | Reduced               | < 0.01  |
| TNFα mRNA expression   | Reduced               | < 0.05  |

| In Vivo (Acute Colitis Mice) | CVC Treatment Effect  | P-value |
|------------------------------|-----------------------|---------|
| DAI Scores                   | Significantly reduced | < 0.05  |
| Serum TNFα levels            | Significantly reduced | < 0.05  |



| In Vitro (Fibroblast<br>Activation Model)              | CVC Treatment Effect | P-value |
|--------------------------------------------------------|----------------------|---------|
| Expression of fibrosis markers (FN, CTGF, α-SMA, MMP9) | Decreased            | < 0.01  |

#### Signaling Pathway:

In the context of colitis, **Cenicriviroc** appears to exert its anti-inflammatory effects by inhibiting the CCL5/CCR5 signaling axis.[7]



Click to download full resolution via product page

Cenicriviroc's Inhibition of CCL5/CCR5-Mediated Inflammation in Colitis.



# **Investigational Use in Cholestatic Liver Injury**

Cholestatic liver injury is characterized by the accumulation of bile acids, leading to inflammation and fibrosis. A preclinical study explored the potential of **Cenicriviroc**, in combination with all-trans retinoic acid (atRA), to mitigate this type of liver damage.[8]

### **Preclinical Studies in Rodent Models**

Experimental Protocol:

- Animal Models:
  - Bile duct-ligated (BDL) rats.
  - Mdr2 (Abcb4)-/- mice (a model for Progressive Familial Intrahepatic Cholestasis type 3 and PSC).
- Treatment:
  - Cenicriviroc (50 mg/kg/day by gavage).
  - All-trans retinoic acid (atRA; 5 mg/kg/day by gavage).
  - Combination of CVC and atRA.
  - Treatment duration: 14 days for BDL rats, 1 month for Mdr2-/- mice.
- Endpoints: Plasma liver enzymes (ALT, ALP), bilirubin, liver-to-body weight ratio, bile acid pool size, liver necrosis, fibrosis (hepatic hydroxyproline content, α-SMA, Col1a1), and inflammatory cell infiltration.[8]

Quantitative Data (in Mdr2-/- mice):

The combination of **Cenicriviroc** and atRA resulted in a significant reduction in plasma liver enzymes, bilirubin, liver fibrosis, bile duct proliferation, and hepatic infiltration of neutrophils and T cells compared to either treatment alone.[8]

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for Preclinical Cholestatic Liver Injury Study.

### Conclusion

Cenicriviroc's dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy for a multitude of diseases characterized by chronic inflammation and fibrosis. The preclinical and clinical data gathered to date in oncology, primary sclerosing cholangitis, COVID-19, and inflammatory bowel disease provide a strong rationale for its continued investigation beyond its initial indications of HIV and NASH. While the results in some indications, such as COVID-19, have not demonstrated significant efficacy, the findings in other areas, particularly in preclinical models of cancer and colitis, are promising and warrant further exploration. Future research should focus on elucidating the precise molecular mechanisms of Cenicriviroc in these diverse disease contexts and on designing well-controlled clinical trials to validate these preliminary findings. The versatility of Cenicriviroc's mechanism of action underscores the potential for chemokine receptor modulation as a powerful therapeutic approach in modern medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Promising Modulatory Effects of Cenicriviroc on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2 CCL2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]







- 2. escholarship.org [escholarship.org]
- 3. Efficacy and Safety of Cenicriviroc in Patients With Primary Sclerosing Cholangitis: PERSEUS Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenicriviroc for the treatment of COVID-19: first interim results of a randomised, placebocontrolled, investigator-initiated, double-blind phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cenicriviroc: Exploring Therapeutic Frontiers Beyond HIV and NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192934#investigational-uses-of-cenicriviroc-beyond-hiv-and-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com